![molecular formula C19H13N7O3 B14930849 2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14930849.png)
2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines.
Méthodes De Préparation
The synthesis of 2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclocondensation of appropriate hydrazine derivatives with 1,3-diketones, followed by functionalization with nitrophenoxy and phenyl groups . The reaction conditions often require refluxing in solvents like acetic acid or ethanol, and the use of catalysts such as p-toluenesulfonic acid . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Des Réactions Chimiques
2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can convert nitro groups to amino groups.
Applications De Recherche Scientifique
2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the active site, enhancing its inhibitory potency .
Comparaison Avec Des Composés Similaires
2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities but different structural features.
Thioglycoside derivatives: These compounds also exhibit enzyme inhibitory activities but have different functional groups and biological targets.
Adenosine receptor antagonists: These compounds share the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold but are functionalized differently to target adenosine receptors.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H13N7O3 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
4-[(4-nitrophenoxy)methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H13N7O3/c27-26(28)14-6-8-15(9-7-14)29-11-17-22-19-16-10-21-25(13-4-2-1-3-5-13)18(16)20-12-24(19)23-17/h1-10,12H,11H2 |
Clé InChI |
SOYGJPPRRDKTLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)COC5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B14930772.png)
![3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B14930780.png)
![2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B14930781.png)
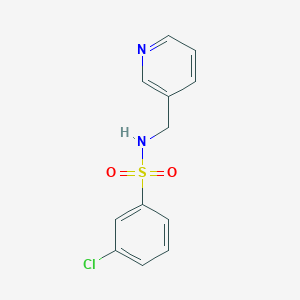
![{4-[(Z)-{(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B14930798.png)
![Methyl 3-({[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}amino)thiophene-2-carboxylate](/img/structure/B14930805.png)
![3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B14930819.png)
![[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](pyrrolidin-1-yl)methanone](/img/structure/B14930827.png)
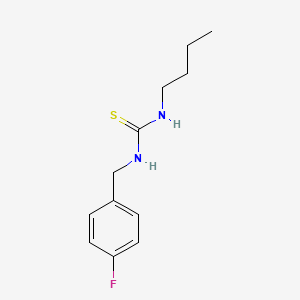
![N-[2-(dimethylamino)ethyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14930846.png)
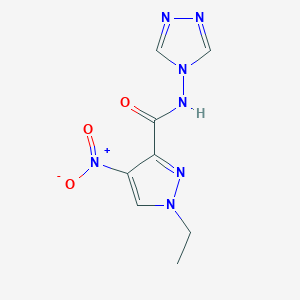
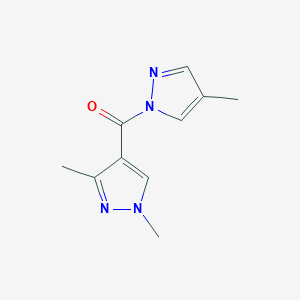
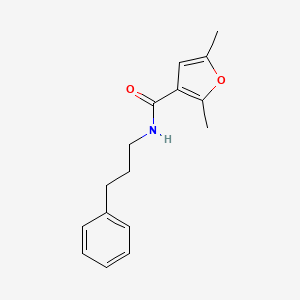
![2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B14930876.png)
